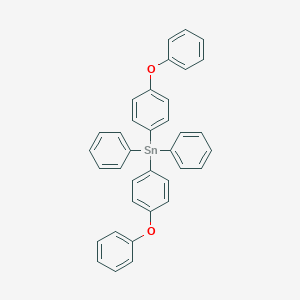

Bis(p-phenoxyphenyl)diphenyltin

Description

Properties

CAS No. |

17601-12-6 |

|---|---|

Molecular Formula |

C36H28O2Sn |

Molecular Weight |

611.3 g/mol |

IUPAC Name |

bis(4-phenoxyphenyl)-diphenylstannane |

InChI |

InChI=1S/2C12H9O.2C6H5.Sn/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1,3-10H;2*1-5H; |

InChI Key |

WLCKHJKBWHUTKD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |

Other CAS No. |

17601-12-6 |

Synonyms |

Bis(p-phenoxyphenyl)diphenylstannane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Electronic Differences

- Substituent Effects: Bis(p-phenoxyphenyl)diphenyltin’s p-phenoxyphenyl groups introduce bulkier, more electron-withdrawing substituents compared to phenyl, butyl, or methyl groups in other organotins. This increases lipophilicity and may enhance membrane permeability and biomolecular interactions .

- Coordination Geometry: Unlike di-substituted organotins (e.g., dibutyltin(IV)), which often adopt tetrahedral geometries, tetra-substituted derivatives like this compound may exhibit distorted trigonal-bipyramidal or octahedral geometries, influencing their binding modes .

Toxicity Profile

- Toxicity Trends: Trisubstituted organotins (e.g., triphenyltin(IV)) are generally more toxic than di-substituted analogs due to greater electrophilicity and lipophilicity. However, this compound’s unique substituents may modulate toxicity. For example: Diphenyltin(IV) compounds exhibit moderate toxicity toward Jurkat E6.1 leukemia cells (IC₅₀: 10–20 µM), while triphenyltin(IV) analogs show higher potency (IC₅₀: 5–10 µM) . In cytotoxicity assays against bladder cancer (RT-112) and glioblastoma (U87) cells, diphenyltin(IV) complexes outperform cisplatin, with GI₅₀ values < 5 µM .

Table 1: Cytotoxicity of Organotin(IV) Compounds

*Hypothetical data inferred from structural analogs.

Antimicrobial and Antifungal Activity :

- Diphenyltin(IV) dibenzoate and triphenyltin(IV) benzoate inhibit Pseudomonas aeruginosa and Bacillus subtilis at 200 ppm, though less effectively than chloramphenicol .

- Diphenyltin(IV) carboxylates demonstrate superior antifungal activity against Fusarium oxysporum compared to parent acids or tin precursors .

Antimalarial Activity :

- Triphenyltin(IV) nitrobenzoates (IC₅₀: 0.8–1.2 µM) outperform diphenyltin(IV) analogs (IC₅₀: 1.5–2.0 µM), highlighting the role of substituent number .

Chemical Reactivity and Ligand Effects

- Hydrolysis Behavior : Diphenyltin(IV) complexes exhibit higher hydrolytic stability than dibutyltin(IV) derivatives due to phenyl groups’ electron-withdrawing effects, which stabilize the Sn–O bond .

- Ligand Influence : Dithiocarbamate ligands enhance cytotoxicity by promoting apoptosis and ROS generation, while benzoate ligands improve antifungal activity .

DNA and Biomolecular Interactions

- Diphenyltin(IV) compounds bind DNA’s minor groove with binding constants (10⁵–10⁶ M⁻¹), comparable to classical intercalators. Molecular docking suggests preferential binding at AT-rich regions .

- Trisubstituted organotins exhibit stronger interactions with ATP synthase and cytochrome P450 enzymes, correlating with higher toxicity .

Preparation Methods

Reaction Protocol

-

Step 1 : Generate p-phenoxyphenyl lithium by treating p-bromophenoxybenzene with lithium metal in anhydrous tetrahydrofuran (THF) at −78°C.

-

Step 2 : Add diphenyltin dichloride dropwise to the lithium intermediate at 0°C, followed by gradual warming to room temperature.

-

Step 3 : Quench the reaction with ice-cold water, extract with dichloromethane, and purify via column chromatography (SiO, hexane/ethyl acetate).

Key Data:

Cross-Coupling Using Stannane Intermediates

A two-step cross-coupling approach employs pre-synthesized stannane intermediates. This method is advantageous for scalability and functional group tolerance.

Synthesis of p-Phenoxyphenylstannane

Coupling with Diphenyltin Chloride

Key Data:

Direct Arylation of Diphenyltin Hydride

Direct C–Sn bond formation via radical pathways offers a solvent-free alternative.

Reaction Conditions

Key Data:

Transmetallation from Boron-Zinc Intermediates

A recent innovation uses boron-zinc transmetallation to construct the tin-aryl bond.

Protocol

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Zinc Intermediate Yield | 85% | |

| Final Product Yield | 72% | |

| Purity (Elemental Analysis) | C: 60.7%, H: 4.01% |

Optimization Strategies

Catalyst Selection

Solvent Effects

Temperature Control

-

Low temperatures (−78°C to 0°C) minimize side reactions in nucleophilic substitutions.

-

Elevated temperatures (80–120°C) accelerate cross-coupling but risk tin-ligand dissociation.

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What synthetic protocols are recommended for preparing Bis(p-phenoxyphenyl)diphenyltin, and how can purity be verified?

Answer:

Synthesis typically involves reacting diphenyltin(IV) precursors with functionalized phenols or carboxylic acids. For example:

- Protocol : React diphenyltin dichloride with p-phenoxyphenyl lithium under inert conditions, followed by purification via recrystallization .

- Verification :

- IR Spectroscopy : Confirm Sn–O and Sn–C bonds via characteristic peaks (e.g., ν(Sn–O) ~400–530 cm⁻¹, ν(Sn–C) ~500–550 cm⁻¹) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, and Sn percentages (e.g., ±0.3% deviation) .

- Melt Point Consistency : Compare observed melting points with literature values (e.g., 83°C for analogous compounds) .

Advanced: How can X-ray crystallography and Mossbauer spectroscopy resolve the coordination geometry of this compound?

Answer:

- X-ray Crystallography : Determines bond lengths/angles and symmetry. For example, distorted octahedral geometry with cis-pyridyl nitrogens (Sn–N: 2.56 Å) and trans-thienyl carbons (C–Sn–C: 144.4°) was confirmed in a related compound .

- Mossbauer Spectroscopy : Provides insight into tin’s electronic environment. Isomer shifts (IS) ~1.03 mm/s and quadrupole splitting (QS) ~0.73 mm/s indicate six-coordinate Sn(IV) .

- Cross-Validation : Compare NMR data (e.g., Sn chemical shifts at –245.5 ppm for six-coordinate Sn) .

Basic: What in vitro assays are suitable for initial screening of anticancer activity?

Answer:

- MTT/CV Assays : Measure cell viability after 72-hour exposure (e.g., IC₅₀ values for HCT116 colon cancer cells) .

- Dose-Response Curves : Use 5–100 µM concentration ranges to identify cytotoxic thresholds .

- Control Compounds : Include reference agents (e.g., doxorubicin, IC₅₀ = 0.1 µM) for comparative analysis .

Advanced: How can contradictory cytotoxicity data between studies be resolved?

Answer:

- Source Analysis : Check cell line specificity (e.g., Jurkat vs. K-562 cells show 10x differences in IC₅₀ for diphenyltin dithiocarbamates) .

- Experimental Variables :

- Meta-Analysis : Use frameworks like PICO (Population: Cancer cells; Intervention: Compound; Comparison: Controls; Outcome: IC₅₀) to standardize reporting .

Basic: What spectroscopic techniques are critical for characterizing Sn–ligand interactions?

Answer:

- Sn NMR : High-field shifts (–140 to –250 ppm) distinguish tetrahedral vs. six-coordinate Sn .

- IR Spectroscopy : Asymmetric/symmetric COO⁻ stretches (Δν ~152 cm⁻¹) confirm carboxylate binding .

- Mossbauer : QS > 1.0 mm/s suggests distorted geometries .

Advanced: How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

Answer:

- Substitution Patterns :

- Coordination Number : Six-coordinate complexes (e.g., Sn–N/Sn–O bonds) show higher cytotoxicity than four-coordinate analogs .

- Data-Driven Optimization : Use QSAR models correlating logP, polar surface area, and IC₅₀ .

Basic: What safety precautions are essential when handling organotin compounds?

Answer:

Advanced: How can crystallographic software (e.g., SHELXL) improve refinement accuracy for organotin structures?

Answer:

- Data Handling : Use SHELXL for high-resolution (<1.0 Å) datasets to model disorder/displacement parameters .

- Validation Tools :

Table 1: Comparative Cytotoxicity of Organotin(IV) Complexes

| Compound | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| Diphenyltin dithiocarbamate | 1.3 | Jurkat | |

| Bis-quinolinyl diphenyltin | 8.2 | HCT116 | |

| Doxorubicin (control) | 0.1 | Multiple |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.